Role of 2,3-dihydro-1H-pyrrole-5-carboxylic acid in heterocyclic chemistry
Role of 2,3-dihydro-1H-pyrrole-5-carboxylic acid in heterocyclic chemistry
Topic: Role of 2,3-dihydro-1H-pyrrole-5-carboxylic acid in Heterocyclic Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Technical Guide: 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid ( -Pyrroline-5-Carboxylate)[1][2]
Executive Summary
This guide provides a comprehensive technical analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid , more commonly known in biochemical literature as
Part 1: Structural Dynamics & Tautomerism[1][2]
The nomenclature "2,3-dihydro-1H-pyrrole-5-carboxylic acid" refers to the enamine tautomer of the molecule, while "
The P5C-GSA Equilibrium System
In aqueous solution, P5C does not exist as a static heterocycle.[2] It is in a pH-dependent equilibrium with its open-chain hydrolytic product, glutamate
-
Imine Form (P5C): Dominant at neutral/physiological pH.[2] Electrophilic at C5.
-
Enamine Form (2,3-dihydro-): The nucleophilic species responsible for side-reactions with aldehydes (e.g., Pyridoxal 5'-phosphate).[1][2]
-
Open Chain (GSA): The aldehyde form, susceptible to oxidation by dehydrogenases.
Visualization of Tautomeric Flux
The following diagram illustrates the dynamic equilibrium and the specific reactive sites for each tautomer.
Figure 1: The structural flux between GSA, the P5C imine, and the nucleophilic enamine tautomer.[3][4]
Part 2: Heterocyclic Reactivity & Synthetic Utility[1][2]
P5C is rarely used as a bulk starting material due to its instability (half-life ~10-20 minutes at neutral pH without stabilization).[1][2] However, its in situ generation allows for specific heterocyclic transformations.
Electrophilic Reactivity (The oAB Reaction)
The most definitive reaction for P5C identification is its condensation with o-aminobenzaldehyde (oAB) .[2] This reaction exploits the electrophilicity of the C5 imine carbon.
-
Mechanism: The amino group of oAB attacks the C5 position of P5C (or GSA aldehyde), followed by cyclization.
-
Product: A yellow dihydroquinazolinium complex (
nm).[2] -
Utility: This is the gold-standard assay for quantifying P5C in biological samples.[1][2]
Nucleophilic Reactivity (The Enamine Pathway)
The "2,3-dihydro" enamine tautomer is a cryptic nucleophile.[2] In Hyperprolinemia Type II , accumulated P5C reacts with Pyridoxal 5'-phosphate (PLP) via a Knoevenagel-type condensation, deactivating the vitamin B6 cofactor.[1][2]
-
Synthetic Implication: P5C can be trapped by 1,3-dicarbonyls (e.g., acetoacetate, malonate) to form stable pyrrolidine adducts, which serve as biomarkers for metabolic disorders.[2]
Comparison of Synthetic Routes
| Method | Precursor | Mechanism | Yield/Purity | Notes |
| Periodate Oxidation | DL-Hydroxylysine | Oxidative cleavage of vicinal amino-alcohol | High (>90%) | Standard Protocol. Generates racemic P5C.[1][2] |
| Enzymatic Synthesis | L-Ornithine | Transamination via OAT | High Enantiopurity | Requires purified Ornithine Aminotransferase.[1][2] |
| Chemical Hydrolysis | N-Cbz-5-methoxy-proline | Acid hydrolysis | Variable | Multi-step organic synthesis required.[1][2] |
Part 3: Biological Interface & Drug Discovery[1][2]
In drug development, P5C is a "pivot point" metabolite. Its accumulation triggers apoptosis (P5C-Proline cycle causing ROS stress), while its depletion halts cell growth.[1][2]
Therapeutic Targets
-
PYCR1 (P5C Reductase): Upregulated in many cancers.[2] Inhibition prevents P5C
Proline conversion, starving tumors of proline needed for collagen synthesis and redox balance. -
ALDH18A1 (P5C Synthase): The rate-limiting step in proline biosynthesis.[2]
-
PRODH (Proline Dehydrogenase): Oxidizes proline to P5C, generating ROS.[2] A target for inducing apoptosis in cancer cells.[2]
The Proline-P5C Cycle
The cycling between Proline and P5C transfers reducing equivalents into the mitochondria, generating ATP and Reactive Oxygen Species (ROS).
Figure 2: The Proline-P5C energetic cycle. PRODH activity generates ROS, linking P5C levels to oxidative stress and apoptosis.[2]
Part 4: Experimental Protocols
Chemical Synthesis of DL-P5C
Principle: Periodate oxidation of
Reagents:
-
Sodium Metaperiodate (
)
Step-by-Step Protocol:
-
Preparation: Dissolve 600 mg (3 mmol) of DL-5-hydroxylysine HCl in 15 mL of distilled water. Chill to 4°C.
-
Oxidation: Dissolve 644 mg (3 mmol) of
in 15 mL of water. Chill to 4°C. -
Reaction: Rapidly mix the two solutions. Add 1 M NaOH dropwise to adjust pH to 7.0.[2]
-
Incubation: Stir at 4°C for 30 minutes.
-
Purification (Optional but Recommended): Pass the solution through a cation-exchange column (Dowex 50W-X8,
form).[1][2] Elute with 1 M HCl. P5C elutes after the void volume. -
Storage: Store at -80°C in acidic solution (1 M HCl). P5C is stable for months at low pH but degrades rapidly at neutral pH > 4°C.[2]
Quantification Assay (o-Aminobenzaldehyde Method)
Principle: P5C reacts with oAB to form a yellow dihydroquinazolinium compound.[1][2]
Reagents:
Step-by-Step Protocol:
-
Reagent Prep: Dissolve oAB (5 mg/mL) in 20% ethanol (freshly prepared).
-
Reaction: Mix 500
L of sample (containing P5C) with 500 L of oAB solution. -
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Read absorbance at 443 nm .
-
Calculation: Use the extinction coefficient
to calculate concentration.[1][2]
References
-
Williams, I., & Frank, L. (1975).[2][5] Improved chemical synthesis and enzymatic assay of delta-1-pyrroline-5-carboxylic acid. Analytical Biochemistry. Link
-
Phang, J. M. (2019).[2] The regulatory functions of proline and pyrroline-5-carboxylic acid. Current Opinion in Clinical Nutrition & Metabolic Care. Link
-
Struys, E. A., et al. (2014).[2] Identification of Δ1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Molecular Genetics and Metabolism. Link
-
Hu, C. A., et al. (2008).[2] Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation. Amino Acids.[2] Link
-
Mezl, V. A., & Knox, W. E. (1976).[2][5] Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry. Link
Sources
- 1. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]
- 2. ECMDB: L-D-1-Pyrroline-5-carboxylic acid (ECMDB01301) (M2MDB000329) [ecmdb.ca]
- 3. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]
- 5. semanticscholar.org [semanticscholar.org]
